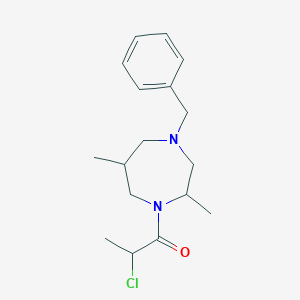
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one, also known as BDMP or bromadol, is a potent synthetic opioid analgesic that has gained significant attention in recent years due to its unique chemical structure and potential as a painkiller.
Mechanism of Action
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. It also has some affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects. 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is believed to produce its effects by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It also has some anticonvulsant and muscle relaxant effects. 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one has been shown to have a longer duration of action and a higher potency than morphine, which makes it a promising candidate for the treatment of severe pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is its potency and efficacy as a painkiller, which makes it a valuable tool for studying pain pathways and developing new pain treatments. However, 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one also has some limitations for lab experiments, including its potential for abuse and addiction, as well as its potential to produce respiratory depression and other side effects.
Future Directions
There are several future directions for research on 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one, including further investigation of its potential as a treatment for chronic pain, neuropathic pain, and opioid addiction. Researchers may also explore the development of new analogs of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one with improved pharmacological properties and reduced side effects. Additionally, there is a need for further research on the safety and efficacy of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one in human clinical trials.
Synthesis Methods
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is synthesized by reacting 4-benzyl-2,6-dimethyl-1,4-diazepane with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain pure 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one.
Scientific Research Applications
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one has shown potential as a highly effective painkiller due to its strong analgesic properties. It has been studied extensively in animal models for use in treating chronic pain, neuropathic pain, and postoperative pain. 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one has also been investigated for its potential as a treatment for opioid addiction due to its ability to produce less respiratory depression and fewer side effects than traditional opioids.
properties
IUPAC Name |
1-(4-benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-13-9-19(12-16-7-5-4-6-8-16)11-14(2)20(10-13)17(21)15(3)18/h4-8,13-15H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNIJBVSHRBPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N(C1)C(=O)C(C)Cl)C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

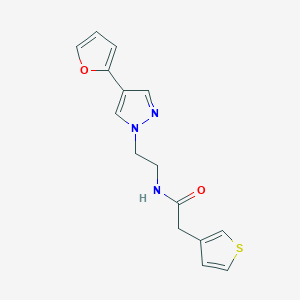

![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
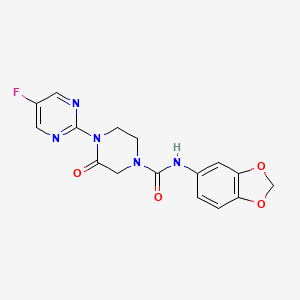
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)
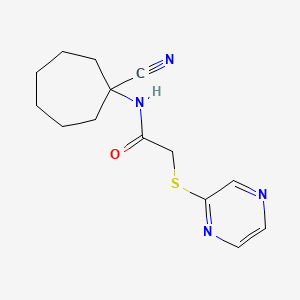
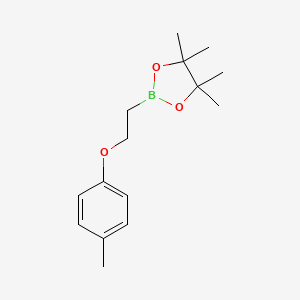
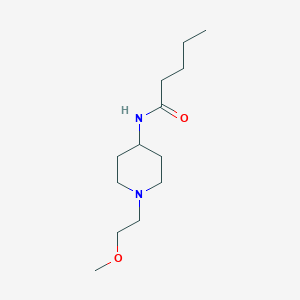
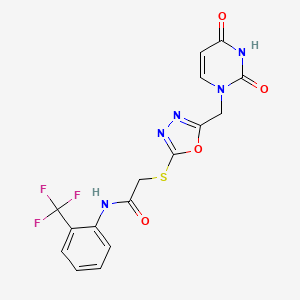
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)
